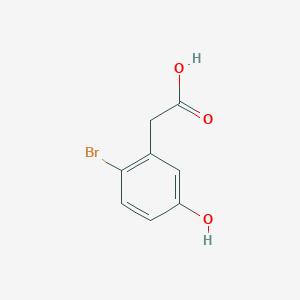

2-(2-Bromo-5-hydroxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

2-(2-bromo-5-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

WCBUBZGDTNZFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for 2 2 Bromo 5 Hydroxyphenyl Acetic Acid and Its Derivatives

Established Synthetic Pathways for the Core 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Structure

Established synthetic routes to this compound often rely on multi-step sequences starting from readily available precursors. The key challenges in these syntheses are controlling the regioselectivity of the bromination and hydroxylation steps.

Precursor Synthesis and Regioselective Bromination Strategies

A plausible and commonly employed precursor for the synthesis of this compound is 3-hydroxyphenylacetic acid. The hydroxyl group at the meta position directs electrophilic aromatic substitution to the ortho and para positions. Therefore, direct bromination of 3-hydroxyphenylacetic acid would likely yield a mixture of isomers, including the desired 2-bromo-5-hydroxyphenylacetic acid and 4-bromo-3-hydroxyphenylacetic acid. Achieving high regioselectivity for the 2-bromo isomer is a significant synthetic hurdle. The hydroxyl group is a strongly activating ortho-, para-director, while the acetic acid side chain is a deactivating group. The interplay of these electronic effects governs the position of bromination.

Another established pathway involves the microbial hydroxylation of o-bromophenylacetic acid. This biocatalytic approach offers high regioselectivity, yielding 2-bromo-5-hydroxyphenylacetic acid directly. acgpubs.orgnih.gov This method highlights the use of microorganisms to perform specific and often challenging chemical transformations.

A patent for the synthesis of the isomeric 2-bromo-4-hydroxyphenylacetic acid describes a process starting from m-bromophenol and glyoxylic acid. This reaction proceeds via a condensation reaction in an alkaline solution to form p-hydroxy-o-bromomandelic acid, which is then reduced to the final product. nih.gov A similar strategy could theoretically be adapted for this compound by starting with a different bromophenol isomer.

Regioselective bromination of phenols is a well-studied area, and various reagents and conditions have been developed to control the position of bromination. Reagents such as N-bromosuccinimide (NBS) are often used for their milder reactivity compared to elemental bromine, which can lead to over-bromination and the formation of multiple isomers. acs.orgresearchgate.net The choice of solvent and the presence of catalysts can also significantly influence the regiochemical outcome of the bromination reaction. For instance, the use of a H2O2-HBr system in water has been reported as a green approach for the bromination of para-substituted phenols. researchgate.net

Carboxylic Acid Functional Group Introduction and Derivatization

The introduction of the carboxylic acid functional group is a fundamental transformation in the synthesis of phenylacetic acids. Common methods include the hydrolysis of nitriles, which can be prepared from the corresponding benzyl (B1604629) halides. For instance, a substituted benzyl bromide can be reacted with sodium cyanide to form a benzyl nitrile, which is then hydrolyzed under acidic or basic conditions to yield the phenylacetic acid.

Once the this compound core structure is synthesized, the carboxylic acid group can be derivatized to produce esters, amides, and other functional groups. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be carried out by converting the carboxylic acid to an acid chloride, followed by reaction with an amine. These derivatization reactions are crucial for modifying the properties of the molecule for various applications. Practical procedures for the derivatization of carboxylic acids for analytical purposes, such as HPLC-MS analysis, have been developed using reagents like 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA). nih.gov

Novel and Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Systems

Solvent-free reactions, often facilitated by mechanical milling or microwave irradiation, represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and reduced environmental impact by eliminating the need for volatile organic solvents. acgpubs.org For instance, the bromination of various organic compounds has been successfully carried out under solvent-free conditions using quaternary ammonium (B1175870) tribromides. acgpubs.org This approach offers a simple procedure with short reaction times and high yields.

While specific examples for the catalyst-free and solvent-free synthesis of this compound are not extensively documented, the principles of these techniques can be applied to its synthesis. For example, the bromination of a suitable precursor could potentially be achieved using a solid-state reaction or under microwave irradiation without a solvent.

Biocatalytic Transformations and Sustainable Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (pH and temperature), are highly selective, and can often perform transformations that are difficult to achieve with traditional chemical methods.

A key example in the context of this compound is the microbial hydroxylation of o-bromophenylacetic acid. acgpubs.orgnih.gov This biocatalytic process directly introduces a hydroxyl group at the 5-position of the aromatic ring, providing a highly regioselective and sustainable route to the target molecule. This method avoids the use of harsh reagents and the formation of unwanted isomers that can occur in chemical hydroxylation processes. The use of halogenase enzymes for the biocatalytic bromination of aromatic compounds is another emerging area that holds promise for the sustainable synthesis of halogenated organic molecules. nih.gov

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Selectivity

The optimization of reaction parameters is crucial for developing efficient and cost-effective synthetic processes. Key parameters that are often varied to improve the outcome of a reaction include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of the reagents.

For the synthesis of this compound, the optimization of the bromination step is particularly important to maximize the yield of the desired 2-bromo isomer and minimize the formation of other isomers. The regioselectivity of phenol (B47542) bromination is known to be highly dependent on the reaction conditions. researchgate.net

The following table illustrates a hypothetical optimization study for the bromination of 3-hydroxyphenylacetic acid, based on general principles of electrophilic aromatic substitution.

| Entry | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield of 2-bromo-5-hydroxy isomer (%) | Selectivity (2-bromo:other isomers) |

|---|---|---|---|---|---|---|

| 1 | Br2 | CH2Cl2 | None | 25 | 45 | 1:1.2 |

| 2 | Br2 | CH2Cl2 | FeBr3 | 25 | 60 | 1.5:1 |

| 3 | NBS | CH3CN | None | 25 | 75 | 3:1 |

| 4 | NBS | CH3CN | HBF4·Et2O | 0 | 85 | 5:1 |

| 5 | H2O2-HBr | Water | None | 25 | 80 | 4:1 |

This table is a hypothetical representation to illustrate the effects of different reaction parameters on the synthesis and does not represent actual experimental data.

As the table suggests, moving from elemental bromine to a milder brominating agent like NBS can significantly improve both the yield and regioselectivity. The use of a catalyst, such as a Lewis acid, can further enhance the reaction. Green chemistry approaches, like using an aqueous H2O2-HBr system, can also provide good yields and selectivity while minimizing environmental impact. Further optimization would involve fine-tuning the temperature, reaction time, and reagent concentrations to achieve the highest possible yield and purity of this compound.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are paramount in directing the outcome of synthetic steps leading to phenylacetic acid derivatives. The solubility of reagents, reaction kinetics, and the suppression of side reactions are all heavily dependent on these parameters.

For instance, in reactions involving nucleophilic substitution on an aromatic ring, such as the conversion of a di-halogenated precursor to a hydroxylated intermediate, high-boiling inert hydrocarbon solvents are often employed. A patented process for the preparation of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid specifies the use of an organic solvent with a boiling point above 130°C, with a preferred range of 160°-220°C. google.com Such high temperatures are necessary to overcome the activation energy for the substitution of an aryl halide. The inert nature of the solvent, such as those marketed under trade names like 'SOLVESSO', prevents it from participating in the reaction while effectively facilitating heat transfer and dissolving the organic substrate. google.com

Conversely, in free-radical bromination reactions on the benzylic position of a phenylacetic acid precursor, the solvent choice shifts towards non-polar, inert liquids that can support the radical chain reaction. A common procedure for the synthesis of α-bromophenylacetic acid from phenylacetic acid utilizes tetrachloromethane (CCl4) as the solvent. chemicalbook.com The reaction is conducted at reflux, which corresponds to the boiling point of the solvent (approximately 77°C), providing the thermal energy needed to initiate the decomposition of the radical initiator without promoting unwanted side reactions. chemicalbook.com

The temperature profile must be carefully controlled. In the high-temperature nucleophilic substitution, maintaining a steady temperature within the optimal range (e.g., 180°-196°C) is crucial for driving the reaction to completion and minimizing thermal degradation of the starting material and product. google.com For radical reactions, a consistent reflux temperature ensures a steady rate of radical initiation and propagation. chemicalbook.com

Stoichiometric and Catalytic Reagent Optimization

Optimizing the amounts of reagents and the choice of catalyst is fundamental to maximizing reaction efficiency, yield, and cost-effectiveness.

In the synthesis of hydroxylated phenylacetic acids from halogenated precursors, the stoichiometry of the base is a key factor. For the conversion of (2-chlorophenyl)acetic acid, a significant excess of an alkali metal hydroxide (B78521), such as sodium hydroxide, is used. google.com For example, a molar ratio of 6:1 for sodium hydroxide to (2-chlorophenyl)acetic acid has been documented, ensuring that the acidic proton of the carboxylic acid is neutralized and that there is sufficient hydroxide to act as the nucleophile for the aromatic substitution. google.com The catalyst in this type of reaction is typically a copper salt, such as copper sulphate pentahydrate. google.com The catalytic amount must be optimized to balance reaction rate and cost; research shows that even small molar quantities can effectively facilitate the transformation. google.com

For radical bromination reactions, the stoichiometry of the brominating agent and the initiator is critical. In the synthesis of α-bromophenylacetic acid, a slight excess of N-Bromosuccinimide (NBS) (e.g., 1.1 equivalents) is used to ensure complete consumption of the starting material. chemicalbook.com The radical initiator, 2,2'-azobis(isobutyronitrile) (AIBN), is used in catalytic amounts (e.g., 0.05 equivalents), as it is regenerated during the radical chain process. chemicalbook.com Using an excessive amount of initiator can lead to undesirable side reactions and recombination products.

Advanced Synthetic Methodologies for Analogues and Complex Adducts

The structure of this compound is an ideal scaffold for developing more complex molecules. The bromine atom, in particular, serves as a versatile functional handle for advanced synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the modification of the aromatic core of this compound. The bromo-substituent makes the compound an excellent substrate for reactions such as Suzuki, Heck, and Stille couplings. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling, for example, involves the reaction of an organohalide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.org This reaction would allow for the direct attachment of various aryl or vinyl groups at the 2-position of the phenyl ring, replacing the bromine atom. The general catalytic cycle for these reactions involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phenylacetic acid derivative, forming a Pd(II) complex.

Transmetallation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The reactivity of the aryl halide in these couplings is highly dependent on the halogen, with the general trend being I > Br > OTf >> Cl. libretexts.org This makes the bromo-substituent on this compound highly suitable for efficient coupling. A wide array of palladium precursors (e.g., Pd(OAc)2, Pd(PPh3)4) and ligands can be used to tune the reactivity and scope of the reaction. researchgate.net Similarly, the Heck reaction could be used to couple the molecule with alkenes, introducing alkenyl side chains. libretexts.org These methodologies provide a robust platform for generating a diverse library of analogues with modified aromatic systems.

Chemo- and Regioselective Derivatization Strategies

The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—necessitates careful control over reaction conditions to achieve selective derivatization. Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on the ring) are key challenges.

Derivatization of the carboxylic acid and hydroxyl groups allows for the synthesis of esters, amides, and ethers. For example, the carboxylic acid can be selectively converted to an amide through the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for reaction with an amine. researchgate.net Esterification can be achieved by reacting the acid with an alcohol under acidic catalysis.

Conversely, the phenolic hydroxyl group can be selectively alkylated to form ethers. However, to prevent competing reactions at the carboxylic acid site, it is often necessary to employ a protecting group strategy. The carboxylic acid could first be converted to an ester (e.g., a methyl or ethyl ester), the phenol can then be alkylated, and finally, the ester can be hydrolyzed back to the carboxylic acid. The synthesis of a metabolite of 5-APB, for example, begins with the methylation of 2-hydroxyphenylacetic acid using diazomethane (B1218177) to protect the carboxylic acid as a methyl ester before further modifications are made to the ring. unl.pt

These strategies allow for the independent modification of each functional site, enabling the synthesis of complex adducts where the properties of the molecule are finely tuned by the addition of new functional groups at specific positions.

Computational Chemistry and Theoretical Investigations of 2 2 Bromo 5 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for exploring the electronic structures and characteristics of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For 2-(2-Bromo-5-hydroxyphenyl)acetic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the geometry corresponding to the lowest energy on the potential energy surface. tandfonline.comuc.pt This process of energy minimization identifies the most stable conformation of the molecule in the gas phase. The output of such a calculation includes precise values for bond lengths, bond angles, and dihedral angles. In a study on the analogous compound 5-Bromo-2-Hydroxybenzaldehyde, DFT was successfully used to calculate its optimized structure, which then served as the basis for further computational analyses. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Phenylacetic Acid Derivative (Calculated via DFT) This table presents representative data for a similar structure to illustrate the typical output of a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-O (hydroxyl) | 118.0° | |

| O=C-O (carboxyl) | 124.0° | |

| Dihedral Angle | C-C-C-C (ring) | ~0.0° |

| C(ring)-C(side chain)-C=O | Variable (defines conformation) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) are foundational ab initio techniques. While often more computationally demanding than DFT, they can provide highly accurate predictions for various molecular properties.

In a computational study of the related molecule 2-Bromo-5-hydroxybenzaldehyde, the geometry determined from X-ray crystallography was compared to theoretical geometries calculated by both ab initio Hartree-Fock and DFT methods. researchgate.netresearchgate.net Such a comparison allows for the validation of the theoretical models and provides a deeper understanding of how intermolecular forces in the crystal lattice might affect the molecule's structure compared to its isolated state in the gas phase. researchgate.netresearchgate.net For this compound, ab initio calculations would be valuable for benchmarking DFT results and for calculating properties where high accuracy is paramount.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. nih.govnih.gov The calculated shifts for this compound would help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecule's structure. nih.gov

Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies corresponding to the normal modes of molecular motion. nih.gov These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net A frequency analysis also serves to confirm that the optimized geometry is a true energy minimum, which is characterized by the absence of imaginary frequencies. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Phenol (B47542) This table provides representative data to illustrate the correlation between theoretical and experimental vibrational spectroscopy.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3580 | 3570 | Hydroxyl stretch |

| ν(C=O) | 1720 | 1710 | Carbonyl stretch |

| ν(C-Br) | 650 | 645 | C-Br stretch |

| β(C-H) | 1350 | 1333 | C-H in-plane bend |

Source: Representative data based on findings for similar compounds. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of atoms and molecules over time.

The presence of single bonds in this compound, particularly in the acetic acid side chain, allows for rotation and thus multiple possible three-dimensional arrangements, or conformations. Exploring this conformational space is crucial for understanding the molecule's flexibility and preferred shapes.

Computational methods can systematically rotate the key dihedral angles (e.g., the angle along the bond connecting the phenyl ring to the acetic acid group) and calculate the energy of each resulting conformation. uc.ptresearchgate.net Plotting the energy as a function of these angles creates a potential energy surface, or energy landscape. The valleys on this landscape represent stable, low-energy conformers, while the peaks represent high-energy transition states. Studies on other molecules with flexible acetic acid groups have identified multiple stable conformers, with the most stable one being adopted in the gas phase. uc.ptresearchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers This table illustrates how the relative stability of different conformers, based on the rotation of the side chain, would be presented.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 90° | 15.8 |

| C | 180° | 0.0 (Global Minimum) |

The functional groups on this compound—the hydroxyl group, the carboxylic acid group, and the bromine atom—are capable of forming significant intermolecular interactions that govern its behavior in condensed phases.

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are classic hydrogen bond donors and acceptors. cambridgemedchemconsulting.com Molecular modeling can identify and characterize potential hydrogen bonding networks, such as the formation of dimers through the carboxylic acid groups, which is common for carboxylic acids. In the crystal structure of 2-Bromo-5-hydroxybenzaldehyde, intermolecular hydrogen bonds link the hydroxyl and carbonyl groups, forming chains. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom can participate in a halogen bond, which is a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (an electron-rich atom like oxygen or nitrogen). researchgate.netnih.gov This interaction is highly directional and can play a crucial role in crystal engineering and molecular recognition. nih.gov Computational analysis can predict the geometry and strength of potential halogen bonds between molecules of this compound.

Predictive Studies for Structure-Activity Relationships (SAR) and Biological Interactions

The exploration of the therapeutic potential of novel chemical entities is greatly accelerated by computational chemistry and theoretical investigations. For this compound, predictive studies focusing on its structure-activity relationships (SAR) and potential biological interactions are instrumental in guiding further experimental research. These in silico approaches allow for the rational design of more potent and selective analogs, as well as the identification of likely protein targets.

Ligand-Protein Docking Simulations for Putative Target Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. frontiersin.org This method is crucial for understanding the binding mode of this compound at a molecular level and for predicting its affinity for various putative biological targets. The insights gained from docking simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-protein recognition process.

Given the structural features of this compound, which include a phenylacetic acid scaffold, a bromine substituent, and a hydroxyl group, several classes of proteins could be considered as potential targets. For instance, phenylacetic acid derivatives have been widely studied as nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. researchgate.net Therefore, docking simulations could be employed to investigate the binding of this compound to the active sites of COX-1 and COX-2.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic interactions |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, His550 | Coordination with iron, Hydrophobic interactions |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | -8.1 | Arg126, Tyr130 | Hydrogen bonds, Pi-stacking |

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with similar features, potentially leading to the discovery of new scaffolds with the desired biological activity. nih.govnih.gov

For this compound, a pharmacophore model could be developed to encapsulate its key chemical features responsible for its putative biological activity. These features would likely include a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the hydroxyl group), an aromatic ring, and a hydrophobic feature (from the bromine atom).

This pharmacophore model could then be employed in a virtual screening workflow to identify other molecules that fit the model's spatial and chemical requirements. The identified hits from the virtual screen would be a diverse set of compounds that could be prioritized for further in vitro and in vivo testing. This approach facilitates the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid | Interaction with donor groups in the protein active site |

| Hydrogen Bond Donor | Hydroxyl group on the phenyl ring | Interaction with acceptor groups in the protein active site |

| Aromatic Ring | Phenyl ring | Pi-stacking and hydrophobic interactions |

| Hydrophobic Feature | Bromine atom | Occupying a hydrophobic pocket in the binding site |

| Negative Ionizable | Carboxylic acid | Electrostatic interactions with positively charged residues |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 2 Bromo 5 Hydroxyphenyl Acetic Acid and Its Derivatives in Vitro/pre Clinical Focus

Design and Synthesis of Targeted Structural Analogues for SAR Elucidation

The synthesis of structural analogues of 2-(2-Bromo-5-hydroxyphenyl)acetic acid is crucial for elucidating its structure-activity relationship (SAR). While specific synthetic schemes for this exact molecule are not extensively documented, the synthesis of related brominated hydroxyphenyl derivatives provides a foundational methodology. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govelifesciences.orgthiazepines begins with 5-bromo-2-hydroxyacetophenone, indicating that the core brominated phenol (B47542) structure is a viable starting material. nih.gov

A general approach to synthesizing analogues of this compound would likely involve the modification of the carboxylic acid, the hydroxyl group, and the bromine atom's position on the phenyl ring. For example, esterification or amidation of the carboxylic acid would allow for the exploration of the importance of this acidic moiety for biological activity. The hydroxyl group could be alkylated or acylated to probe the significance of the hydrogen-bonding capability of the phenolic hydroxyl.

Furthermore, the synthesis of derivatives where the bromine atom is shifted to other positions on the phenyl ring, or replaced with other halogens (e.g., chlorine, fluorine) or electron-withdrawing/donating groups, would provide valuable insights into the electronic and steric requirements for activity. The synthesis of such analogues would likely follow established organic chemistry principles, potentially starting from commercially available brominated phenols or by brominating a suitable hydroxyphenylacetic acid precursor.

For example, a synthetic route could be envisioned starting from 2-bromo-5-hydroxybenzaldehyde, which could be converted to the corresponding phenylacetic acid derivative through a series of well-established reactions, such as the Wittig reaction followed by reduction and hydrolysis. Analogues could then be generated by using substituted starting materials or by modifying the functional groups of the final product. The synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been achieved through microwave irradiation, showcasing a modern synthetic approach that could be adapted for creating a library of analogues for SAR studies. nih.gov

Investigation of Molecular Targets and Intracellular Signaling Pathways

There is currently no available scientific literature that has investigated the agonistic or antagonistic activity of this compound or its close structural analogues at melatonin receptors (MT1 and MT2). While studies have been conducted on other brominated compounds, such as 2-bromomelatonin, which was found to be a potent melatonin agonist, the structural dissimilarity to this compound is significant. nih.gov Therefore, any potential interaction of this compound with melatonin receptors remains speculative and would require experimental validation.

The potential for this compound and its derivatives to modulate the activity of cytochrome P450 (CYP450) enzymes has not been reported in the available scientific literature. CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. nih.govmdpi.com Inhibition or induction of these enzymes can lead to significant drug-drug interactions. Given that many phenolic compounds and compounds containing a thiophene ring (which can be considered a bioisostere of a phenyl ring in some contexts) have been shown to inhibit CYP450 enzymes, it is plausible that this compound could also interact with these enzymes. nih.govresearchgate.net However, without experimental data, this remains a hypothesis.

Phenylacetic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. acs.org The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

It is important to emphasize that this is a hypothetical discussion based on structural analogy, and experimental studies are required to confirm any COX inhibitory activity of this compound.

There is no scientific evidence to suggest that this compound exerts cytotoxic effects through DNA intercalation or topoisomerase inhibition. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for a number of anticancer drugs. nih.gov These inhibitors can be broadly classified as topoisomerase poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis. elifesciences.org While some complex aromatic and heterocyclic molecules have been shown to act as topoisomerase inhibitors, the relatively simple structure of this compound makes it an unlikely candidate for a potent topoisomerase inhibitor. Further experimental investigation would be necessary to explore any potential cytotoxicity and its underlying mechanisms.

While direct studies on this compound are lacking, research on structurally related compounds suggests potential for the modulation of other biological pathways.

For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory activity. nih.gov These findings suggest that the bromo-hydroxyphenyl moiety may be a pharmacophore for these activities. The anti-inflammatory effects observed could be related to the inhibition of proteases, as demonstrated in an in vitro protease inhibition assay for these derivatives. nih.gov

Furthermore, a series of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govelifesciences.orgthiazepines were synthesized and showed potential as α-glucosidase and α-amylase inhibitors. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. This suggests that derivatives of the bromo-hydroxyphenyl scaffold could be explored for their effects on carbohydrate metabolism.

The following table summarizes the inhibitory activity of some 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govelifesciences.orgthiazepine derivatives against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govelifesciences.orgthiazepine Derivatives

| Compound | Ar (Aryl Substituent) | IC50 (µM) nih.gov |

|---|---|---|

| 2a | -C6H5 | 6.70 ± 0.15 |

| 2c | -C6H4(4-Cl) | 2.69 ± 0.27 |

| 2f | -C6H4(4-CH(CH3)2) | 6.54 ± 0.11 |

| Acarbose (Standard) | - | 7.56 ± 0.42 |

This data indicates that modifications to the aryl substituent on the thiazepine ring significantly impact the inhibitory potency against α-glucosidase, providing a basis for further SAR studies on related scaffolds.

Cellular and Sub-cellular Mechanistic Elucidation (In vitro Studies)

Receptor Binding Assays and Functional Studies in Cell Lines

No specific data from receptor binding assays or functional studies in cell lines for this compound are available in the reviewed literature.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is no available information on the enzyme inhibition kinetics or the specific mechanism of action for this compound.

Cellular Uptake and Intracellular Distribution Studies

Studies detailing the cellular uptake and intracellular distribution of this compound have not been identified.

Comparative Analysis of Biological Activity with Related Phenolic and Acetic Acid Scaffolds

A direct comparative analysis of the biological activity of this compound with other phenolic and acetic acid scaffolds is not possible without foundational biological activity data for the primary compound.

While the broader classes of phenolic and acetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, the specific contributions of the 2-bromo and 5-hydroxy substitutions on the phenylacetic acid scaffold of the target compound remain uncharacterized in the public scientific record. Further research and publication of primary data are required to enable a thorough scientific review as outlined.

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of "2-(2-Bromo-5-hydroxyphenyl)acetic acid," providing the necessary separation from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with its own set of requirements and advantages.

High-performance liquid chromatography is a highly suitable technique for the direct analysis of "this compound" due to the compound's polarity and thermal lability. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would typically involve the optimization of several key parameters to achieve adequate resolution, sensitivity, and peak shape. A reversed-phase C18 or C8 column is often the stationary phase of choice for phenolic acid separations. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acidic modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the timely elution of the analyte while maintaining good separation from other matrix components.

Detection is commonly performed using a diode array detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the compound.

Below is an illustrative table of a potential HPLC method for the analysis of "this compound," based on methods for similar phenolic compounds.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 280 nm |

Validation of the developed HPLC method is crucial to ensure its reliability for quantitative analysis. This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Direct analysis of "this compound" by gas chromatography is challenging due to its low volatility and the presence of polar functional groups (hydroxyl and carboxyl) that can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.gov

The most common derivatization technique for compounds containing hydroxyl and carboxylic acid groups is silylation. sigmaaldrich.com This involves replacing the active hydrogens in these functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and amenable to GC analysis.

The GC separation is typically performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A temperature-programmed analysis is used to ensure the efficient separation of the derivatized analyte from other sample components and derivatizing agent byproducts.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Identification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides high sensitivity and selectivity, making it an invaluable tool for the analysis of "this compound" at trace levels.

The coupling of HPLC with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the sensitive and selective detection provided by MS. For a compound like "this compound," electrospray ionization (ESI) is a commonly used interface, typically operated in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups.

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In this technique, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and allows for highly sensitive quantification. While specific MRM transitions for "this compound" would need to be determined experimentally, a plausible transition could involve the loss of the acetic acid side chain or other characteristic fragmentations.

An illustrative table of potential LC-MS/MS parameters is provided below.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | To be determined experimentally |

| Product Ion(s) | To be determined experimentally |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-450 °C |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for metabolite profiling, capable of separating and identifying a wide range of compounds in a single run. nih.gov For the analysis of "this compound," derivatization, as discussed in section 6.1.2, is a prerequisite.

Following silylation, the derivatized compound can be introduced into the GC-MS system. Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum will exhibit a characteristic fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity by comparison to a spectral library. The bromine atom in "this compound" would produce a characteristic isotopic pattern (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), which is a powerful diagnostic tool for identifying brominated compounds in the mass spectrum.

Derivatization Strategies for Enhanced Sensitivity and Selectivity in Analytical Assays

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. As previously mentioned, derivatization is essential for the GC analysis of "this compound." researchgate.netcolostate.edu However, it can also be employed in HPLC and LC-MS to enhance detection sensitivity and selectivity.

The primary derivatization strategies for this compound target its active hydrogen-containing functional groups: the phenolic hydroxyl and the carboxylic acid.

Silylation: This is the most common derivatization for GC analysis of phenolic acids. sigmaaldrich.com It replaces the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing volatility and thermal stability. sigmaaldrich.com

Acylation: This involves the reaction of the hydroxyl and carboxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. Using fluorinated acylating agents can introduce fluorinated tags into the molecule, which significantly enhances the sensitivity of detection by an electron capture detector (ECD) in GC.

Alkylation (Esterification): This strategy primarily targets the carboxylic acid group, converting it into an ester. This reduces the polarity of the molecule and can improve its chromatographic behavior. Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can be used for this purpose. gcms.cz

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, such as improving volatility for GC or enhancing detectability for LC with specific detectors.

A summary of common derivatization strategies is presented in the table below.

| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Primary Application |

| Silylation | Hydroxyl, Carboxylic Acid | BSTFA, MSTFA, TMCS | GC-MS, GC |

| Acylation | Hydroxyl, Carboxylic Acid | Acetic Anhydride, Fluorinated Anhydrides | GC-ECD, GC-MS |

| Alkylation (Esterification) | Carboxylic Acid | Diazomethane, Dimethylformamide dialkyl acetals | GC-MS, GC |

Development of Bioanalytical Methods for In vitro and Animal Model Studies (e.g., metabolic profiling in tissues/fluids)

The development of robust bioanalytical methods is a critical component of preclinical research, enabling the accurate detection and quantification of a target compound and its metabolites in various biological matrices. For a novel compound such as this compound, establishing sensitive and specific assays is essential for understanding its behavior in in vitro systems and animal models. This understanding forms the foundation for evaluating the compound's potential therapeutic efficacy and safety. The methodologies employed are typically centered around advanced chromatographic and mass spectrometric techniques that provide the necessary selectivity and sensitivity to analyze complex biological samples.

The process of method development for a compound like this compound would involve meticulous optimization of sample preparation, chromatographic separation, and detection parameters. In in vitro studies, such as those using cell cultures or subcellular fractions like microsomes, these methods are instrumental in elucidating metabolic pathways. In animal models, they are crucial for characterizing the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), by analyzing samples such as blood, plasma, urine, and various tissues.

Methodological Approaches

The development of bioanalytical methods for this compound would likely leverage well-established platforms, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.

Sample Preparation: The initial and critical step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. The choice of technique depends on the physicochemical properties of this compound and the nature of the sample. Common approaches that would be considered include:

Protein Precipitation (PPT): This is a straightforward and widely used method for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins, leaving the analyte of interest in the supernatant for analysis. For similar compounds like 4-hydroxyphenylacetic acid, protein precipitation with methanol has been shown to be effective. nih.gov

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. An organic solvent, such as ethyl acetate, would be selected based on the polarity and solubility of this compound. This method can effectively remove interfering substances and concentrate the analyte. nih.gov

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte. A sorbent material is chosen to retain the analyte while interferents are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is particularly useful for complex matrices or when very low detection limits are required.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate this compound and its potential metabolites from endogenous components of the biological matrix prior to detection. Key considerations for method development include:

Column Chemistry: A reversed-phase column, such as a C18, is typically the first choice for compounds of this nature. The selection would be based on factors like the hydrophobicity of the analyte and its metabolites.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency) and an organic solvent (commonly acetonitrile or methanol) would be optimized to achieve good separation and resolution of all compounds of interest. psu.edu

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for its high selectivity and sensitivity. The instrument would typically be operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds in the sample. Optimization of MS parameters such as collision energy and cone voltage is crucial for maximizing sensitivity.

The table below outlines a hypothetical, yet representative, set of LC-MS/MS parameters that could serve as a starting point for the development of a bioanalytical method for this compound, based on methodologies used for similar hydroxyphenylacetic acid derivatives. nih.gov

| Parameter | Condition |

| Chromatography | |

| System | UHPLC |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of parent and metabolites |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transition | Specific m/z for parent and expected metabolites |

| Cone Voltage | Optimized for each analyte |

| Collision Energy | Optimized for each analyte |

Metabolic Profiling

Metabolic profiling is the identification and quantification of the metabolic products of a xenobiotic. For this compound, this would involve incubating the compound with in vitro systems, such as liver microsomes or hepatocytes, or analyzing samples from animal studies. Mass spectrometry is a powerful tool for this purpose, as it can be used in different scan modes to screen for potential metabolites. gmi.tirol

In vitro metabolism studies are often the first step in identifying the major metabolic pathways. These studies can reveal whether the compound is likely to undergo Phase I (oxidation, reduction, hydrolysis) and/or Phase II (conjugation) reactions. Based on the structure of this compound, potential metabolic transformations could include:

Hydroxylation: Addition of another hydroxyl group to the phenyl ring.

Glucuronidation: Conjugation of the carboxylic acid or phenolic hydroxyl group with glucuronic acid.

Sulfation: Conjugation of the phenolic hydroxyl group with a sulfate (B86663) group. psu.edu

Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids such as glycine (B1666218) or glutamine. hmdb.ca

In animal models, metabolic profiling would involve collecting and analyzing various biological fluids and tissues after administration of the compound. This provides a more complete picture of the metabolic fate of the compound in vivo. The use of high-resolution mass spectrometry can aid in the identification of unknown metabolites by providing accurate mass measurements, which can be used to determine their elemental composition.

The following table summarizes potential metabolic pathways and the resulting metabolites for this compound, based on known metabolic transformations of similar compounds.

| Metabolic Pathway | Potential Metabolite |

| Phase I | |

| Aromatic Hydroxylation | 2-(2-Bromo-dihydroxy-phenyl)acetic acid |

| Phase II | |

| Glucuronidation (at hydroxyl) | 2-(2-Bromo-5-glucuronidyloxyphenyl)acetic acid |

| Glucuronidation (at carboxyl) | 2-(2-Bromo-5-hydroxyphenyl)acetyl glucuronide |

| Sulfation | 2-(2-Bromo-5-sulfoyloxyphenyl)acetic acid |

| Amino Acid Conjugation | 2-(2-Bromo-5-hydroxyphenyl)acetyl-glycine |

Future Directions and Emerging Research Perspectives for 2 2 Bromo 5 Hydroxyphenyl Acetic Acid

Paving the Way: Development of Novel and Highly Efficient Synthetic Routes

The future of research into 2-(2-Bromo-5-hydroxyphenyl)acetic acid and its analogues is intrinsically linked to the development of innovative and efficient synthetic strategies. While classical methods for the synthesis of substituted phenylacetic acids exist, they often involve multiple steps, harsh reaction conditions, and the generation of significant waste. mdpi.comgoogle.com Future efforts will likely focus on step-economical approaches that enhance yield, reduce environmental impact, and allow for greater structural diversification.

One promising avenue is the application of modern cross-coupling reactions. Palladium-catalyzed Suzuki coupling, for instance, has been successfully employed for the synthesis of ortho-substituted phenylacetic acid derivatives and could be adapted for the efficient synthesis of this compound precursors. inventivapharma.com Furthermore, the development of direct C-H functionalization strategies represents a paradigm shift in organic synthesis, offering the potential to construct the target molecule with fewer synthetic steps and reduced pre-functionalization of starting materials. rsc.org Research into novel catalytic systems, including those based on earth-abundant metals, will be crucial in making these synthetic routes more sustainable and cost-effective.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling Reactions | High efficiency, broad substrate scope | Development of novel catalysts, optimization of reaction conditions |

| Direct C-H Functionalization | Step-economy, reduced waste | Discovery of selective and robust catalysts |

| Biocatalytic Methods | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design and process optimization |

Unraveling the Mechanism: Advanced Investigations with Omics Technologies

A deep understanding of the molecular mechanisms underlying the biological effects of this compound is paramount for its rational development as a therapeutic agent or research tool. The advent of "omics" technologies, such as proteomics and metabolomics, provides powerful platforms to achieve this. nih.gov

Proteomics can be employed to identify the protein targets of this compound and to characterize its impact on global protein expression and post-translational modifications. This can reveal the signaling pathways and cellular processes modulated by the compound. nih.gov For example, proteomics could be used to discover if the compound interacts with key enzymes or regulatory proteins involved in inflammation or cell proliferation.

Metabolomics , the comprehensive analysis of small-molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to treatment with this compound. nih.gov This can help to identify metabolic pathways that are perturbed by the compound and may reveal biomarkers of its activity. The integration of proteomics and metabolomics data will offer a systems-level understanding of the compound's mechanism of action.

In Silico Exploration: Integration with Artificial Intelligence and Machine Learning

The vastness of chemical space presents a significant challenge in the discovery of novel bioactive molecules. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools to navigate this complexity and to accelerate the design and discovery of new derivatives of this compound with enhanced properties. researchgate.net

Predictive models can be developed using machine learning algorithms to forecast the biological activity of virtual compounds based on their molecular descriptors. nih.govnih.govmdpi.com This allows for the in silico screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. These models can be trained on existing data for related phenolic and halogenated compounds to predict various properties, including target binding affinity, selectivity, and potential off-target effects.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training algorithms to predict biological activity from chemical structure. nih.govnih.govmdpi.com | Rapid identification of potent and selective analogues. |

| Generative Models | Designing novel molecules with desired properties. | Exploration of uncharted chemical space for innovative drug candidates. |

| Mechanism of Action Prediction | Classifying compounds based on their predicted biological mechanism. researchgate.net | Early identification of potential therapeutic applications and off-target effects. |

A Greener Approach: Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. chemrxiv.org Future research on this compound and its derivatives will undoubtedly emphasize the development of sustainable and environmentally benign synthetic processes. researchgate.netnih.gov

This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of catalytic reactions that minimize waste generation. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a particularly attractive approach due to the high selectivity and mild reaction conditions typically associated with enzymatic processes. The development of a green and sustainable synthesis will not only reduce the environmental footprint of research and production but also enhance the economic viability of any potential applications.

Charting New Territories: Exploration of Uncharted Biological Targets and Pathways

While the biological activities of many phenolic compounds are well-documented, the specific targets and pathways modulated by this compound remain largely unknown. researchgate.net Future research will focus on identifying novel biological targets for this compound, potentially uncovering new therapeutic opportunities.

Given its structure as a halogenated phenolic acid, it is plausible that this compound could interact with a variety of biological targets. Halogenated compounds are known to exhibit a range of biological activities, and their unique physicochemical properties can lead to novel molecular interactions. nih.govnih.govplos.org High-throughput screening campaigns against diverse target classes, coupled with computational target prediction, will be instrumental in this exploratory phase. The identification of novel targets could open up new avenues for the treatment of diseases where current therapies are inadequate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromo-5-hydroxyphenyl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via regioselective bromination of hydroxyphenylacetic acid derivatives. For example, bromine in acetic acid can be added dropwise to a solution of the precursor (e.g., 4-hydroxyphenylacetic acid) under controlled temperature (room temperature) and stirring conditions. Reaction time (~60 minutes) and stoichiometric equivalence of bromine are critical to avoid over-bromination. Post-synthesis, crystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity. Yield optimization requires monitoring reaction progress via TLC and adjusting solvent ratios during recrystallization .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity?

- Methodological Answer : Purification involves recrystallization using ethanol or ethyl acetate-hexane mixtures to remove unreacted starting materials and by-products. Analytical confirmation includes:

- HPLC : To assess purity (>97% by area normalization).

- Melting Point Analysis : Sharp melting points (e.g., 173–175°C) indicate homogeneity.

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., bromo and hydroxyl groups on the phenyl ring) and absence of impurities. For example, the hydroxyl proton typically appears as a singlet at δ ~9.5 ppm in DMSO-d6 .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm, C=O at ~1700 cm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 245–247 for bromine isotope patterns).

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br ~1.89 Å) and hydrogen-bonding networks (e.g., O-H···O dimers). SHELXL refinement is standard for structural validation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of hydroxyphenylacetic acid derivatives be addressed?

- Methodological Answer : Regioselectivity in bromination is influenced by electronic effects. Electron-donating groups (e.g., -OH) direct bromination to the para position relative to themselves. For this compound, the hydroxyl group at position 5 directs bromine to position 2. Computational modeling (e.g., DFT calculations) predicts substituent effects on electrophilic aromatic substitution. Experimental validation involves synthesizing isomers and comparing H NMR shifts (e.g., aromatic protons) and X-ray structures .

Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from dynamic effects (e.g., hydrogen bonding in crystals). To resolve contradictions:

- Variable-Temperature NMR : Assesses conformational flexibility (e.g., broadening of hydroxyl proton signals at elevated temperatures).

- DFT Simulations : Compare optimized gas-phase structures with X-ray geometries to identify steric/electronic distortions.

- Complementary Techniques : Use IR/Raman spectroscopy to cross-validate functional group interactions observed in crystallography .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?

- Methodological Answer : The compound forms centrosymmetric dimers via O-H···O hydrogen bonds (R(8) motif). SHELX-refined X-ray data reveal bond distances (O···O ~2.65 Å) and angles (~165°). These interactions stabilize the crystal lattice, affecting solubility and melting behavior. Hirshfeld surface analysis quantifies non-covalent contacts (e.g., Br···H interactions contributing ~5% to packing). Such insights guide co-crystal design for enhanced physicochemical properties .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Slow Reagent Addition : Prevents localized excess of bromine, reducing di/tri-brominated by-products.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., bromonium ion intermediates).

- Flow Chemistry : Enhances heat/mass transfer, improving regioselectivity. Post-reaction, liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic impurities. Purity is validated via GC-MS and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.